Methyl 3-fluorobenzenecarboximidoate
Description
Methyl 3-fluorobenzenecarboximidoate is a fluorinated aromatic ester derivative characterized by a carboximidoate functional group (an imidoate ester) and a fluorine substituent at the 3-position of the benzene ring. Its molecular structure combines the electronic effects of fluorine—a highly electronegative atom—with the reactivity of the imidoate ester group, which distinguishes it from conventional esters.
Properties
Molecular Formula |
C8H8FNO |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
methyl 3-fluorobenzenecarboximidate |
InChI |
InChI=1S/C8H8FNO/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5,10H,1H3 |
InChI Key |
VXBACJSQXSIVSE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Methyl 3-fluorobenzenecarboximidoate differs from common methyl esters in two key aspects:
- Fluorine Substituent: The 3-fluoro group introduces strong electron-withdrawing effects, altering electronic density across the aromatic ring and adjacent functional groups. This contrasts with non-fluorinated analogs like methyl benzoate or methyl sandaracopimarate (a diterpene methyl ester isolated from plant resins) .
- Imidoate Ester Group : Unlike simple esters (e.g., methyl esters of carboxylic acids), the carboximidoate group (R-O-C(=NH)-O-R) features a nitrogen atom adjacent to the carbonyl, which may enhance nucleophilic reactivity or stability under specific conditions.
Table 1: Structural Comparison of Selected Methyl Esters
Physical and Chemical Properties
Table 2: Comparative Physical Properties (Generalized)
Key Observations :
- Fluorine Effects: The 3-fluoro group likely increases polarity and boiling point compared to non-fluorinated methyl benzoate. Similar trends are observed in fluorinated pharmaceuticals, where fluorine enhances metabolic stability .
- Imidoate Reactivity : The carboximidoate group may exhibit greater reactivity toward nucleophiles (e.g., amines) compared to standard esters, enabling applications in heterocycle synthesis.
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